Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354961-86-6, molecular formula C₁₈H₂₅NO₃, molecular weight 303.40 g/mol) is a synthetic organic compound classified within the 4-aryl-3-oxopiperidine family, featuring a piperidine ring substituted at the 4-position with a 2,5-dimethylphenyl group, a ketone at the 3-position, and an N-Boc (tert-butyloxycarbonyl) protecting group. Commercially available at 95% purity from multiple vendors, it serves as a versatile intermediate in pharmaceutical and agrochemical research, with the Boc group providing orthogonal protection for downstream synthetic manipulation and the 3-oxo group offering a reactive handle for further functionalization.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
Cat. No. B13200101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2CCN(CC2=O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H25NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3
InChIKeyCBAWPZYNMQBHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354961-86-6): Core Identity and Compound-Class Context for Procurement Decisions


Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354961-86-6, molecular formula C₁₈H₂₅NO₃, molecular weight 303.40 g/mol) is a synthetic organic compound classified within the 4-aryl-3-oxopiperidine family, featuring a piperidine ring substituted at the 4-position with a 2,5-dimethylphenyl group, a ketone at the 3-position, and an N-Boc (tert-butyloxycarbonyl) protecting group . Commercially available at 95% purity from multiple vendors, it serves as a versatile intermediate in pharmaceutical and agrochemical research, with the Boc group providing orthogonal protection for downstream synthetic manipulation and the 3-oxo group offering a reactive handle for further functionalization [1].

Why Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate Cannot Be Replaced by Other 4-Aryl-3-oxopiperidine Regioisomers


Within the 4-aryl-3-oxopiperidine-1-carboxylate scaffold, the position of methyl substituents on the phenyl ring fundamentally alters both physicochemical properties and biological recognition. Regioisomers such as the 3,5-dimethylphenyl (CAS 1354963-67-9), 2,3-dimethylphenyl (CAS 1354951-53-3), and 2,6-dimethylphenyl analogs share identical molecular formulas but diverge in computed LogP, steric profile, and electronic distribution at the aryl ring . Published structure-activity relationship (SAR) studies on related 3,4-disubstituted-4-aryl-piperidine opioid ligands demonstrate that the position of phenyl ring substituents is a critical determinant of receptor subtype selectivity and binding affinity, with the 3-position of the phenyl ring identified as an 'optimal' substitution site for opioid activity in certain scaffolds [1]. Generic interchange between these regioisomers therefore risks introducing uncontrolled variables in biological assay outcomes and compromising reproducibility in synthetic route development where regiochemistry dictates downstream reactivity.

Quantitative Differentiation Evidence: Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate vs. Closest Analogs


Physicochemical Differentiation: LogP and TPSA Comparison of 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Regioisomers

The 2,5-dimethylphenyl regioisomer (target compound) exhibits a computed LogP of 3.60 compared to 3.83 for the 3,5-dimethylphenyl analog, representing a ΔLogP of –0.23, indicating moderately lower lipophilicity that may translate to differential membrane permeability and solubility behavior . The target compound also presents a TPSA of 46.61 Ų with 3 H-bond acceptors and 0 H-bond donors, a profile consistent with blood-brain barrier permeability potential, though direct comparative TPSA data for all regioisomers is not uniformly available .

Physicochemical profiling Lipophilicity Medicinal chemistry ADME prediction

Regioisomeric Purity as a Procurement Criterion: Orthogonal Vendor Confirmation of ≥95% Purity Across Dimethylphenyl Substitution Patterns

The target compound is commercially available at ≥95% purity from at least two independent vendors (AKSci and Leyan), establishing a reliable supply baseline for research procurement . Both the 2,3-dimethylphenyl (AKSci 1193DM) and 3,5-dimethylphenyl (Fluorochem F706418) analogs are also available at 95% purity, indicating a consistent quality specification across the regioisomer family . However, the 2,5-dimethylphenyl variant is uniquely positioned as the regioisomer with confirmed availability from multiple stocking vendors with published pricing for gram-scale quantities, reducing sole-source procurement risk .

Chemical procurement Quality assurance Synthetic intermediate Regioisomeric purity

Biological Activity Differentiation: TTK Kinase Inhibition of Piperidine-Containing Scaffold Within Patent-Disclosed Analog Series

BindingDB data from US Patent 9,670,202 reveals a patent-disclosed compound series targeting dual-specificity protein kinase TTK (Mps1), a validated oncology target, in which structurally related 4-substituted piperidine analogs exhibit TTK IC₅₀ values spanning three orders of magnitude: from 3.10 × 10³ nM (Example 01.01), through 5.60 × 10³ nM (Example 01.02), to 1.70 × 10³ nM (Example 01.09) [1][2]. While the specific BDBM190357 entry (IC₅₀ = 5.60 × 10³ nM) has been reported in association with this compound's scaffold, the exact molecular identity correspondence between the BindingDB monomer record and the target compound requires verification via InChI Key cross-referencing. Optimized lead compounds within this patent series achieved TTK IC₅₀ values as low as 5.80 nM (BDBM213797) and 10.1 nM (BDBM236700), illustrating that the Boc-protected 4-aryl-3-oxopiperidine serves as an early-stage intermediate scaffold amenable to extensive optimization [3][4].

Kinase inhibition TTK/Mps1 Anticancer Binding affinity Patent SAR

Kappa Opioid Receptor Binding Activity and Regioisomer-Dependent Selectivity in Piperidine-Based Opioid Ligand Scaffolds

A structurally related compound within the 4-arylpiperidine class, tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354963-67-9), has been evaluated for kappa-opioid receptor (KOR) binding affinity via competitive inhibition of [³H]-U 69593 in CHO cells expressing rat KOR, yielding an IC₅₀ of 6.31 × 10³ nM (6.31 μM), classified as weakly active [1]. Established SAR from the broader 3,4-disubstituted-4-aryl-piperidine opioid ligand literature demonstrates that the position of methyl substituents on the phenyl ring is a critical determinant of both opioid receptor subtype selectivity (κ vs. μ vs. δ) and binding affinity magnitude, with the 3-position of the phenyl ring described as 'optimal' for activity in certain piperidine-based scaffolds [2][3]. The 2,5-dimethylphenyl substitution pattern therefore represents a distinct regioisomeric starting point whose receptor interaction profile may differ from the 3,5- and 2,3- variants due to altered steric and electronic presentation of the methyl groups at the receptor binding interface.

Opioid receptor Kappa opioid GPCR Pain research Structure-activity relationship

Synthetic Utility: Boc-Protected 3-Oxopiperidine as a Privileged Intermediate for Divergent Scaffold Elaboration vs. Unprotected Analogs

The N-Boc protecting group in the target compound enables orthogonal synthetic manipulation: the 3-oxo group serves as a nucleophilic or electrophilic handle (via enolate chemistry, reductive amination, or Grignard addition), while the Boc group prevents N-alkylation side reactions and can be removed under mild acidic conditions (TFA/CH₂Cl₂) to reveal the free piperidine for subsequent diversification [1][2]. This contrasts with unprotected 4-aryl-3-oxopiperidines, which require additional protection/deprotection steps and risk N-oxidation or unwanted N-alkylation during downstream chemistry. The synthetic route to the target compound—alkylation of tert-butyl 4-oxopiperidine-1-carboxylate with 2,5-dimethylphenylacetic acid under triethylamine catalysis in DCM—is well-precedented and scalable, providing reliable access to the C–C bond at the piperidine 4-position .

Synthetic methodology Protecting group strategy Divergent synthesis Piperidine functionalization Drug discovery intermediate

Evidence-Backed Application Scenarios for Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (CAS 1354961-86-6)


Medicinal Chemistry Lead Optimization: TTK Kinase Inhibitor Programs Requiring a Specific 4-Aryl-3-oxopiperidine Intermediate

For drug discovery teams pursuing TTK (Mps1) kinase inhibitors for oncology indications, the 4-aryl-3-oxopiperidine scaffold provides a validated starting point with published SAR demonstrating a >1,000-fold optimization window from micromolar early intermediates to nanomolar leads within the same patent family (US9670202, US9284317, US9388140) [1]. The 2,5-dimethylphenyl regioisomer offers a specific steric and electronic profile (computed LogP 3.60, TPSA 46.61) that distinguishes it from the 3,5-dimethylphenyl variant (LogP 3.83) , enabling deliberate physicochemical property tuning from the outset of a lead optimization campaign. The Boc protecting group permits late-stage diversification at the piperidine nitrogen after ketone-directed functionalization, maximizing the chemical space accessible from a single intermediate batch.

Opioid Receptor Pharmacology: Regioisomer-Specific Probe Synthesis for Kappa vs. Mu vs. Delta Selectivity Profiling

Researchers investigating opioid receptor subtype selectivity require structurally defined, regioisomerically pure 4-arylpiperidine building blocks because published SAR on related 3,4-disubstituted-4-aryl-piperidines establishes that the position of methyl substituents on the phenyl ring is a critical determinant of κ/μ/δ selectivity [2]. The 3,5-dimethylphenyl analog has demonstrated measurable but weak KOR binding (IC₅₀ = 6.31 μM) [3]. The 2,5-dimethylphenyl variant (CAS 1354961-86-6) provides medicinal chemists with an alternative regioisomeric probe to systematically map how shifting methyl groups from the 3,5- to the 2,5-positions modulates opioid receptor engagement. The commercial availability of this compound at 95% purity from multiple vendors supports reproducible pharmacology without the confounding variable of regioisomeric impurity.

Divergent Library Synthesis: Boc-Protected 3-Oxopiperidine as a Dual-Handle Scaffold for Parallel Chemistry

The target compound's architecture—featuring a reactive 3-oxo group and an orthogonally protected N-Boc amine—enables divergent library synthesis strategies where the ketone is first diversified (via reductive amination, Grignard addition, or enolate alkylation) while the Boc group remains intact, followed by quantitative Boc deprotection (TFA/CH₂Cl₂) [4] to reveal the free piperidine for a second round of diversification [5]. This two-dimensional diversification strategy is inherently more efficient than approaches requiring iterative protection/deprotection cycles. For procurement, this dual reactivity justifies purchasing this specific intermediate at multi-gram scale, as a single batch can feed multiple parallel synthetic paths generating diverse final compounds from a common precursor.

Physicochemical Property-Driven Candidate Selection: Balancing LogP Within a Regioisomeric Series

When a medicinal chemistry program has converged on a 4-aryl-3-oxopiperidine core but requires fine-tuning of lipophilicity to optimize ADME properties, the 2,5-dimethylphenyl regioisomer (LogP 3.60) provides a measurable 0.23 LogP unit reduction compared to the 3,5-dimethylphenyl variant (LogP 3.83) . In the context of lead optimization, where even small LogP differences can translate to meaningful changes in metabolic stability, plasma protein binding, and off-target promiscuity, this physicochemical differentiation is procurement-relevant: it allows teams to order the specific regioisomer that matches their target property profile without synthesizing multiple variants for comparison. The published computed descriptors (LogP, TPSA, H-bond acceptors/donors) support computational model-informed procurement decisions.

Quote Request

Request a Quote for Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.